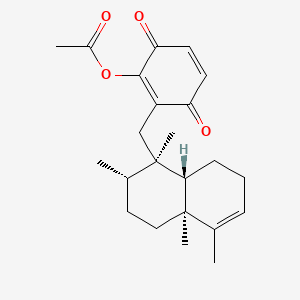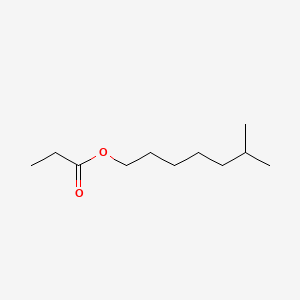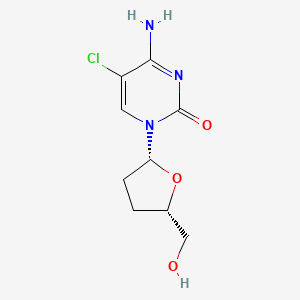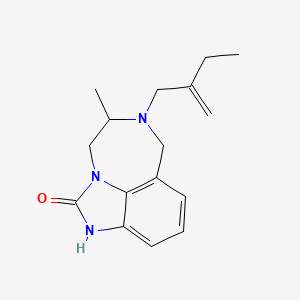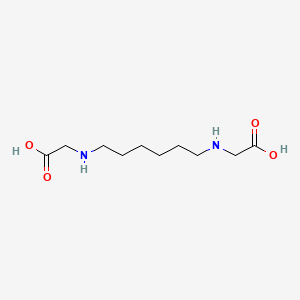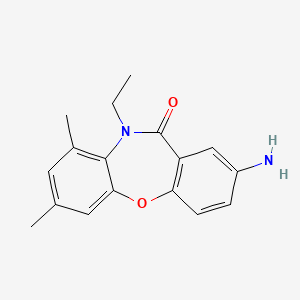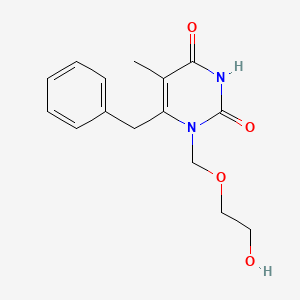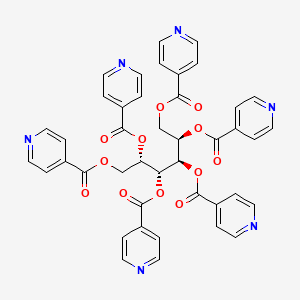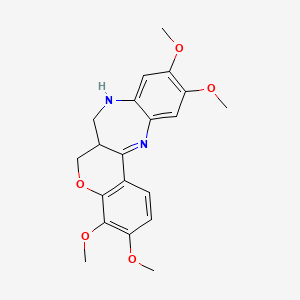
3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine is a complex organic compound with the molecular formula C20H22N2O5 and a molecular weight of 370.399 g/mol This compound is characterized by its unique structure, which includes multiple methoxy groups and a fused benzodiazepine ring system
Métodos De Preparación
The synthesis of 3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the chromeno ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the benzodiazepine ring: This step involves the condensation of the chromeno intermediate with appropriate amines or amides under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions .
Comparación Con Compuestos Similares
3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine can be compared with other similar compounds, such as:
3,4,7,8-Tetramethoxy-1,10-phenanthroline: This compound also contains multiple methoxy groups and is used as a metal-chelating agent.
2,3,6,7,10,11-Hexahydroxytriphenylene: This compound has a similar polycyclic structure and is used in various chemical reactions.
10-Acetoxy-2-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-2H-picene-4a-carboxylic acid, methyl ester: This compound has a complex structure and is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific arrangement of methoxy groups and its fused benzodiazepine ring system, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
72334-29-3 |
|---|---|
Fórmula molecular |
C20H22N2O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
3,4,10,11-tetramethoxy-6,6a,7,8-tetrahydrochromeno[3,4-c][1,5]benzodiazepine |
InChI |
InChI=1S/C20H22N2O5/c1-23-15-6-5-12-18-11(10-27-19(12)20(15)26-4)9-21-13-7-16(24-2)17(25-3)8-14(13)22-18/h5-8,11,21H,9-10H2,1-4H3 |
Clave InChI |
FKEQUFRFATVYEY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C3=NC4=CC(=C(C=C4NCC3CO2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


